N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Sulfide Intermediate: This step involves the reaction of furan-2-ylmethanol with a thiol compound under acidic conditions to form the furan-2-ylmethyl sulfide.
Attachment to the Piperidine Ring: The furan-2-ylmethyl sulfide is then reacted with a piperidine derivative, often under basic conditions, to form the desired piperidine intermediate.
Introduction of the Methanesulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfide derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The furan ring and methanesulfonyl group are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-22(18,19)16-7-4-12(5-8-16)14(17)15-6-10-21-11-13-3-2-9-20-13/h2-3,9,12H,4-8,10-11H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZDTMFIMXZSDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCSCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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